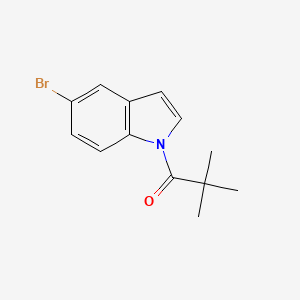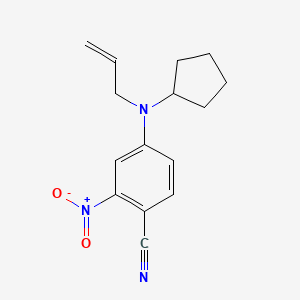
5-Bromo-1-pivaloylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-pivaloylindole is a brominated derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The addition of a bromine atom and a pivaloyl group to the indole structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-pivaloylindole typically involves the bromination of indole derivatives. One common method is the electrophilic bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often require a controlled temperature to ensure selective bromination at the desired position on the indole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability of the synthesis process, allowing for the production of larger quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-pivaloylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form oxindole derivatives or reduction to form indoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.
Oxidation Products: Oxindole derivatives are common products of oxidation reactions.
Reduction Products: Indoline derivatives are typical products of reduction reactions.
Scientific Research Applications
5-Bromo-1-pivaloylindole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-pivaloylindole involves its interaction with specific molecular targets in biological systems. The bromine atom and pivaloyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The indole ring structure allows for interactions with various biological pathways, making it a versatile compound for studying different mechanisms of action .
Comparison with Similar Compounds
5-Bromoindole: A simpler brominated indole derivative with similar reactivity but lacking the pivaloyl group.
1-Pivaloylindole: An indole derivative with a pivaloyl group but without the bromine atom.
5-Chloro-1-pivaloylindole: A chlorinated analogue with similar properties but different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: 5-Bromo-1-pivaloylindole is unique due to the combined presence of both the bromine atom and the pivaloyl group, which enhances its chemical reactivity and biological activity. This dual modification allows for a broader range of applications and interactions compared to its simpler analogues.
Properties
Molecular Formula |
C13H14BrNO |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-(5-bromoindol-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H14BrNO/c1-13(2,3)12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 |
InChI Key |
NOVZRUSVRUUFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C=CC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12529031.png)
![2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol](/img/structure/B12529043.png)

![1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene](/img/structure/B12529056.png)


methanone](/img/structure/B12529066.png)


![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one](/img/structure/B12529105.png)


![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)
